Levocabastine hydrochloride

Allergic rhinoconjunctivitis Topical H1 antagonist Comparative efficacy

Procure Levocabastine hydrochloride for its unique dual pharmacology: potent H1 antagonism (Ki=62.5nM) plus selective NTR2 binding (Ki=17nM) and VLA-4 inhibition. Established reference standard in CAC studies and pediatric allergy trials. Differentiates from pure antihistamines via neurotensin receptor activity; ideal for benchmarking novel ophthalmic agents.

Molecular Formula C26H30ClFN2O2
Molecular Weight 457.0 g/mol
CAS No. 79547-78-7
Cat. No. B1674951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevocabastine hydrochloride
CAS79547-78-7
Synonyms1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Bilina
lévophta
levocabastine
levocabastine hydrochloride
levophta
livocab
livostin
Molecular FormulaC26H30ClFN2O2
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1
InChIKeyOICFWWJHIMKBCD-SFUPJVRMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levocabastine Hydrochloride (CAS 79547-78-7): Procurement-Ready Potency and Selectivity Profile of a Topical H1 Antagonist


Levocabastine hydrochloride is a second-generation histamine H1-receptor antagonist formulated exclusively for topical ophthalmic and intranasal administration [1]. It exhibits potent H1 antagonism with an IC50 value of 8.32 nM for inhibition of phosphoinositide turnover in human conjunctival epithelial cells, and demonstrates high selectivity over H2 and H3 receptors with Ki values of 62.5 nM, 23,500 nM, and 1,937 nM, respectively [2]. Additionally, levocabastine hydrochloride acts as a selective neurotensin receptor subtype 2 (NTR2) antagonist with a Ki of 17 nM for mNTR2, and can interfere with conjunctival eosinophil infiltration via VLA-4 antagonism . Clinically available as 0.05% ophthalmic suspension and 0.025–0.05% nasal spray, the compound provides rapid onset of action (within 15–30 minutes) and a duration of effect lasting 12–24 hours following topical application [3].

Why Topical H1 Antagonists Are Not Interchangeable: Levocabastine Hydrochloride Differentiation Factors for Scientific Procurement


The topical ophthalmic antihistamine market contains multiple H1 antagonists—including emedastine, olopatadine, epinastine, azelastine, and ketotifen—that cannot be presumed interchangeable despite sharing a common molecular target. Receptor binding affinity alone does not predict clinical performance: H1 Ki values range from 1.3 nM (ketotifen, emedastine) to 62.5 nM (levocabastine) [1], yet clinical efficacy rankings in conjunctival allergen challenge (CAC) models do not correlate directly with these in vitro potency metrics [2]. Formulation differences (solution versus suspension) materially impact ocular comfort and patient-reported tolerability, with suspension formulations like levocabastine 0.05% exhibiting higher incidences of instillation-site stinging and burning (20–26%) compared to solution formulations of newer agents [3]. Furthermore, the dual-action pharmacophores of olopatadine and ketotifen confer additional mast cell-stabilizing and anti-inflammatory properties absent in pure antihistamines such as levocabastine, emedastine, and epinastine [4]. These pharmacodynamic and formulation distinctions produce clinically meaningful divergences in efficacy, tolerability, and cost-effectiveness that require evidence-based compound selection rather than therapeutic class substitution.

Levocabastine Hydrochloride Quantitative Evidence Guide: Comparator-Backed Differentiation for Scientific Procurement Decisions


Levocabastine vs. Oral Terfenadine in Allergic Rhinoconjunctivitis: Superior Symptom Control with Topical Delivery

In controlled clinical trials comparing topical levocabastine with oral terfenadine for allergic rhinoconjunctivitis, topical levocabastine demonstrated superior efficacy in improving the severity of selected nasal and ocular symptoms [1]. This differentiation is particularly notable given that oral terfenadine achieves systemic H1 antagonism, whereas levocabastine acts locally with minimal systemic absorption [2].

Allergic rhinoconjunctivitis Topical H1 antagonist Comparative efficacy

Levocabastine Nasal Spray vs. Sodium Cromoglycate in Allergic Rhinitis: Equivalent or Superior Efficacy with Twice-Daily Dosing Convenience

Multiple controlled clinical trials have demonstrated that topical levocabastine nasal spray exhibits efficacy similar to or better than topical sodium cromoglycate for seasonal and perennial allergic rhinitis [1]. A single-blind comparative study in 233 patients with perennial allergic rhinitis assessed 0.025% levocabastine nasal spray administered four times daily against 2% sodium cromoglycate nasal spray administered six times daily [2].

Allergic rhinitis Topical antihistamine Mast cell stabilizer

Levocabastine vs. Emedastine in Allergic Conjunctivitis: CAC Model Efficacy Comparison

A prospective, double-masked, randomized, contralateral eye study (n=91 efficacy-evaluable) compared emedastine 0.05% ophthalmic solution with levocabastine 0.05% ophthalmic suspension using the conjunctival allergen challenge (CAC) model [1]. Ocular itching and redness were assessed at 3, 5, and 10 minutes post-challenge at both 10-minute and 2-hour post-dose timepoints.

Allergic conjunctivitis Conjunctival allergen challenge Ocular antihistamine

Levocabastine vs. Epinastine in Seasonal Allergic Conjunctivitis: Eight-Week Environmental Trial Equivalence

A randomized, double-masked, parallel-group, active- and vehicle-controlled Phase III environmental trial (n=298) compared epinastine 0.05% ophthalmic solution, levocabastine 0.05% ophthalmic suspension, and vehicle over 8 weeks of natural pollen exposure [1]. The primary endpoint was ocular itching severity assessed during peak pollen periods.

Seasonal allergic conjunctivitis Environmental clinical trial Topical antihistamine

Levocabastine vs. Olopatadine in Allergic Conjunctivitis: CAC Model Efficacy and Tolerability Comparison

Two independent clinical studies—one using the CAC model and one in Japanese patients—directly compared levocabastine with olopatadine for allergic conjunctivitis [1][2]. The CAC study (n=68) assessed ocular itching and redness at 3, 10, and 20 minutes post-challenge, 27 minutes after drug instillation. The Japanese study (n=20) evaluated comfort and efficacy with allergen challenge 210 minutes post-instillation.

Allergic conjunctivitis Ocular allergy Conjunctival allergen challenge

Levocabastine Pharmacokinetics: Rapid Onset and 8-Hour Duration Post-Nasal Administration

A Phase I pharmacokinetic study in healthy male volunteers assessed the inhibitory effect of levocabastine hydrochloride nasal spray on histamine-induced nasal reactions [1]. The study evaluated single doses of 0.1 mg and 0.2 mg, measuring reaction threshold elevation over time.

Intranasal pharmacokinetics Histamine challenge Onset of action

Levocabastine Hydrochloride Application Scenarios: Evidence-Based Procurement for Research and Development


Positive Control or Active Comparator in Ophthalmic Antihistamine Efficacy Studies

Levocabastine hydrochloride 0.05% ophthalmic suspension serves as an established reference standard in conjunctival allergen challenge (CAC) studies and environmental clinical trials for allergic conjunctivitis. As demonstrated in head-to-head comparisons with emedastine (n=91) and olopatadine (n=68), levocabastine provides a well-characterized efficacy baseline against which novel ophthalmic antihistamines can be benchmarked [1][2]. Its moderate efficacy relative to newer dual-action agents makes it particularly valuable for demonstrating superiority of investigational compounds, while its well-documented tolerability profile provides a consistent comparator for ocular comfort assessments. The suspension formulation also enables evaluation of formulation-dependent tolerability differences when compared to solution-based agents [3].

Topical Antihistamine Reference Compound in Allergic Rhinitis Models

Levocabastine hydrochloride nasal spray (0.025–0.05%) is extensively validated in both histamine provocation models and environmental allergen exposure studies. Pharmacokinetic evidence confirms an 8-hour duration of inhibitory effect on histamine-induced nasal reactions following 0.2 mg administration [4], while clinical data establish efficacy equivalence or superiority to sodium cromoglycate with reduced dosing frequency [5]. The compound's rapid onset of action (73% of patients reporting relief within 30 minutes) and favorable systemic safety profile due to low plasma concentrations make it an ideal positive control for intranasal antihistamine development programs or comparative effectiveness research evaluating topical versus systemic interventions [6].

NTR2 Receptor Pharmacology and VLA-4 Integrin Research Tool

Beyond its primary H1 antagonist activity, levocabastine hydrochloride demonstrates high-affinity binding to neurotensin receptor subtype 2 (NTR2) with a Ki of 17 nM for mNTR2 . This secondary pharmacology distinguishes levocabastine from other topical antihistamines lacking significant NTR2 activity. Additionally, the compound acts as a VLA-4 antagonist capable of interfering with conjunctival eosinophil infiltration in allergic conjunctivitis models [7]. These unique pharmacological properties support procurement of levocabastine hydrochloride for research applications investigating NTR2-mediated signaling pathways or VLA-4 integrin-dependent cellular adhesion and migration processes, particularly in the context of allergic inflammation where both H1 and non-H1 mechanisms may contribute to therapeutic effects.

Paediatric Allergic Rhinoconjunctivitis Research and Pediatric Formulation Development

Levocabastine hydrochloride has been specifically evaluated in pediatric populations with allergic rhinoconjunctivitis, with clinical data from 1,363 rhinitis patients and 1,218 conjunctivitis patients including pediatric subsets [8]. The compound demonstrates response rates and adverse-event profiles in children similar to those observed in adult populations, with good-to-excellent results reported in approximately 60% of nasal spray users and 75% of eye drop users . This pediatric safety and efficacy evidence base supports procurement for studies requiring a topical antihistamine with established pediatric use data, including comparative effectiveness research in pediatric allergy or as a reference standard for novel pediatric ophthalmic or intranasal formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levocabastine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.